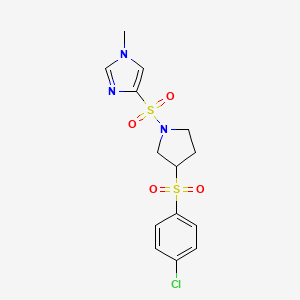

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Description

4-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a synthetic heterocyclic compound featuring a central imidazole ring substituted with a methyl group at the 1-position. Its structure is distinguished by two sulfonyl groups: one attached to the pyrrolidine ring at the 3-position and another linking the pyrrolidine to the imidazole core.

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c1-17-9-14(16-10-17)24(21,22)18-7-6-13(8-18)23(19,20)12-4-2-11(15)3-5-12/h2-5,9-10,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHXUOLBVHHANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The molecular structure of the compound features a pyrrolidine ring substituted with a 4-chlorophenyl sulfonyl group and an imidazole moiety. The presence of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.

Research indicates that the compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : The imidazole component is known to interact with various enzymes, potentially inhibiting their activity. For instance, imidazole derivatives have shown effectiveness against certain viral enzymes, suggesting a similar potential for this compound .

- Receptor Modulation : The sulfonyl groups may enhance binding affinity to specific receptors, including those involved in neurotransmission and inflammation pathways. This modulation can lead to significant physiological effects .

Biological Activity

The biological activity of 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole has been assessed through various studies:

Antiviral Activity

A study demonstrated that imidazole derivatives exhibit antiviral properties against several viruses. The compound's structure suggests it may act similarly, potentially inhibiting viral replication through enzyme inhibition .

Antibacterial Activity

Another area of interest is its antibacterial properties. Compounds with similar structures have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study on Antiviral Efficacy : In vitro studies indicated that the compound effectively reduced viral load in cell cultures infected with Herpes Simplex Virus type 1 (HSV-1) by over 70% at concentrations above 5 μM, showcasing its potential as an antiviral agent .

- Neuroprotective Effects : Research on related compounds suggests potential neuroprotective effects, which may be attributed to receptor antagonism and modulation of neuroinflammatory pathways. This could position the compound as a candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Analogues and Substituent Variations

Key Comparative Insights

- Sulfonyl vs. Sulfinyl/Sulfanyl Groups: The target compound’s dual sulfonyl groups (electron-withdrawing) contrast with sulfinyl (partially oxidized) or sulfanyl (thioether) groups in analogues .

- Aromatic Substituents: The 4-chlorophenyl group in the target compound provides stronger hydrophobic and halogen-bonding interactions compared to the 4-fluorophenyl or methoxy-phenoxy groups in analogues . This may increase membrane permeability but could also elevate cytotoxicity risks.

Heterocyclic Core Flexibility :

The pyrrolidine ring in the target compound introduces conformational flexibility, unlike rigid pyridine or benzimidazole cores in analogues . This flexibility may allow better adaptation to enzyme active sites but could reduce metabolic stability compared to planar benzimidazoles .Electron-Donating vs. Electron-Withdrawing Groups :

The methyl group on the imidazole (electron-donating) in the target compound contrasts with trifluoromethyl (electron-withdrawing) groups in pyrazole derivatives . This difference may alter electronic distribution, affecting binding to targets like kinases or cytochrome P450 enzymes.

Physicochemical and Pharmacokinetic Inferences

- Solubility : Dual sulfonyl groups likely improve aqueous solubility compared to sulfanyl or aldehyde-containing analogues .

- LogP : The 4-chlorophenyl group may increase lipophilicity (higher LogP) relative to fluorophenyl or hydroxyphenyl derivatives .

- Metabolic Stability : The absence of methoxy or hydroxyl groups (common sites for Phase II metabolism) in the target compound may enhance stability compared to benzimidazoles in .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to sulfonyl-containing benzimidazoles (e.g., oxidation with m-CPBA and purification via alumina chromatography) .

- Toxicity Considerations : The 4-chlorophenyl group necessitates careful evaluation of off-target effects, as halogenated aromatics are associated with hepatotoxicity in some contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.